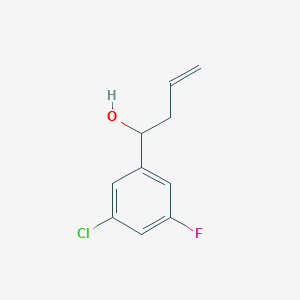

1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol

Description

1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol is a chiral aryl alcohol featuring a butenol backbone substituted with chlorine and fluorine at the 3- and 5-positions of the phenyl ring. The compound’s structure combines halogenated aromatic properties with a conjugated double bond adjacent to the chiral center, making it a subject of interest in stereoselective synthesis and applications in pharmaceuticals or materials science.

Properties

CAS No. |

842123-72-2; 90533-23-6 |

|---|---|

Molecular Formula |

C10H10ClFO |

Molecular Weight |

200.64 |

IUPAC Name |

1-(3-chloro-5-fluorophenyl)but-3-en-1-ol |

InChI |

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10,13H,1,3H2 |

InChI Key |

GKRNTGDDAXRCCA-UHFFFAOYSA-N |

SMILES |

C=CCC(C1=CC(=CC(=C1)Cl)F)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the dehydration of 1,4-butanediol using a cerium catalyst .

Chemical Reactions Analysis

1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol has several scientific research applications:

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of fluorinated building blocks for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below compares 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol with analogs differing in substituent type, position, and functional groups:

Key Observations:

- Halogen vs. Alkoxy Groups : Bromine (Br) and chlorine (Cl) substituents, being electron-withdrawing, often correlate with higher synthetic yields (e.g., 92% for Br ) compared to methoxy (OMe, 58–74% ). This suggests stronger electronic activation in halogenated derivatives.

- Double Bond Impact: The presence of a conjugated C=C bond adjacent to the chiral center significantly enhances chromatographic resolution in aryl alcohols. For example, 1-(4-chlorophenyl)but-3-en-1-ol exhibits higher resolution than its ethanol analog due to π-π interactions with chiral stationary phases (CSPs) .

- Substituent Position : Meta-substituted derivatives (e.g., 3-Cl, 3-Br) generally show higher yields than ortho- or para-substituted analogs, likely due to reduced steric hindrance during synthesis .

Stereochemical Resolution and Interactions

The double bond in but-3-en-1-ol derivatives plays a critical role in enantiomeric separation. For instance:

- 1-(4-Chlorophenyl)but-3-en-1-ol achieves a resolution (R/S) over 3× higher than mono-6-deoxyphenylimine-β-CD-based CSPs, attributed to π-π stacking between the C=C bond and CSP carbamate groups .

- 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol likely benefits from similar interactions, with additional dipole-dipole contributions from the electron-withdrawing Cl and F substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.